2-(2-(Methoxycarbonyl)phenoxy)acetic acid
Description
Contextualization within Phenoxyacetic Acid Derivatives
Phenoxyacetic acid and its derivatives are a well-established class of organic compounds, recognized for their diverse applications, including their use in the manufacture of pharmaceuticals, pesticides, and dyes. google.comnih.gov Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and is classified as a monocarboxylic acid and an aryl ether. nih.govmdpi.com The fundamental structure of phenoxyacetic acid serves as a scaffold for numerous derivatives where substituents on the phenyl ring modify the compound's chemical and biological properties. google.com
Derivatives of phenoxyacetic acid are investigated for a wide range of potential applications. For instance, some have been explored as plant growth retardants and have been identified as metabolites of other chemical compounds. google.commdpi.com The type and position of the substituent on the aromatic ring are crucial in determining the activity and characteristics of the molecule. mdpi.com The synthesis of phenoxyacetic acid derivatives often involves the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid or its ester, a classic method known since the 19th century. mdpi.comgoogle.com Research has also focused on developing new synthetic methodologies, such as using activators like phosphonitrilic chloride to facilitate the esterification of phenoxyacetic acids. smolecule.com
The subject compound, 2-(2-(Methoxycarbonyl)phenoxy)acetic acid, fits within this class as a disubstituted derivative. The presence of the methoxycarbonyl group at the ortho position relative to the ether linkage introduces specific steric and electronic features that distinguish it from other isomers and from the parent phenoxyacetic acid.
Significance of the Methoxycarbonyl and Phenoxyacetic Acid Moieties in Organic Chemistry
The two key structural components of this compound—the phenoxyacetic acid core and the methoxycarbonyl group—each contribute significantly to its chemical identity and reactivity.
The phenoxyacetic acid moiety provides a rigid aromatic platform connected to a flexible carboxylic acid side chain through an ether linkage. This structure is a common pharmacophore in medicinal chemistry. nih.gov The ether bond is generally stable, while the carboxylic acid group offers a reactive handle for various chemical transformations, such as amidation or esterification, allowing for the synthesis of a wide array of derivatives. google.com The aromatic ring itself can undergo electrophilic substitution reactions, further enabling structural modifications.
The methoxycarbonyl group (–COOCH₃) is a methyl ester of a carboxylic acid. In organic chemistry, this group serves several important functions. It is often used as a protecting group for carboxylic acids, as it is generally stable under neutral and mildly acidic or basic conditions but can be readily hydrolyzed back to the carboxylic acid when desired. The methoxycarbonyl group is an electron-withdrawing group, which influences the electronic properties of the benzene (B151609) ring, affecting its reactivity in substitution reactions. Its presence is prevalent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. The synthesis of this group is typically achieved through the esterification of a carboxylic acid with methanol (B129727), a reaction that can be catalyzed by various acids, including solid acid catalysts for more environmentally friendly processes. mdpi.com
In the context of this compound, the interplay between the acidic proton of the acetic acid moiety and the ester functionality of the methoxycarbonyl group creates a molecule with dual reactivity, making it a versatile intermediate in organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C₁₀H₁₀O₅ | 210.18 | This compound |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 2-phenoxyacetic acid nih.gov |
| Methyl Salicylate (B1505791) (Methyl 2-hydroxybenzoate) | C₈H₈O₃ | 152.15 | methyl 2-hydroxybenzoate |
| 2-[2-(Methoxycarbonyl)phenyl]acetic acid | C₁₀H₁₀O₄ | 194.18 | 2-(2-methoxycarbonylphenyl)acetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxycarbonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXFBTZCDQZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Methoxycarbonyl Phenoxy Acetic Acid and Its Chemical Analogs
Conventional Synthetic Approaches
Traditional methods for synthesizing the phenoxyacetic acid scaffold remain fundamental in organic chemistry. These approaches typically involve etherification and esterification reactions, which can be combined in multi-step sequences to build complex molecular architectures.
Etherification Reactions involving Phenol (B47542) or Substituted Phenols and Haloacetates
The core structural feature of a phenoxyacetic acid is the ether linkage between a phenolic ring and an acetic acid moiety. The most common and versatile method for forming this bond is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where a phenoxide ion acts as the nucleophile, attacking an α-haloacetate, such as chloroacetic acid or bromoacetic acid. wikipedia.orgbyjus.com
The general procedure involves deprotonating a phenol or a substituted phenol with a base to form the more nucleophilic phenoxide ion. miracosta.edumasterorganicchemistry.com Common bases used for this purpose include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). miracosta.educhemicalbook.com The reaction is typically performed in a polar solvent. google.com
For the specific synthesis of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid, the logical starting phenol is methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). In this case, the phenolic hydroxyl group of methyl salicylate is deprotonated by a base, and the resulting phenoxide then reacts with a haloacetic acid or its salt (e.g., sodium chloroacetate). chemicalbook.comgoogle.com
A typical laboratory procedure involves:
Dissolving the substituted phenol (e.g., methyl salicylate) and a base like NaOH in a suitable solvent system, which can be a mixture of water and ethanol (B145695). chemicalbook.com
Adding the haloacetic acid (e.g., monochloroacetic acid), often as a pre-neutralized sodium salt solution. chemicalbook.com
Heating the mixture to reflux for several hours to ensure the reaction goes to completion. chemicalbook.comtandfonline.com
Upon cooling, the reaction mixture is acidified with a strong mineral acid like hydrochloric acid (HCl) to a pH of 1-2. This protonates the carboxylate, causing the final phenoxyacetic acid product to precipitate out of the aqueous solution. chemicalbook.comtandfonline.com
The solid product is then isolated by filtration, washed, and can be further purified by recrystallization. chemicalbook.comtandfonline.com
This classical approach is widely applicable for a variety of substituted phenols, yielding the corresponding phenoxyacetic acids in good yields, typically ranging from 45-70%. tandfonline.com
Esterification Strategies for Methoxycarbonyl Group Introduction
The methoxycarbonyl group (-COOCH₃) in the target molecule, this compound, is an ester. Its introduction can be approached in two primary ways: esterification before or after the etherification step.
The most direct strategy involves starting with a pre-esterified phenol, namely methyl salicylate. Methyl salicylate is synthesized via the Fischer-Speier esterification of salicylic (B10762653) acid with methanol (B129727), using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄). uomustansiriyah.edu.iqyoutube.comgoogle.com The reaction is typically heated under reflux to drive the equilibrium towards the ester product. google.com Using an excess of methanol can also help to maximize the yield. uomustansiriyah.edu.iq This approach is advantageous as it installs the required methoxycarbonyl group at the outset, simplifying the subsequent etherification step as described in section 2.1.1.
Alternatively, one could start with salicylic acid, perform the Williamson ether synthesis first to produce 2-(2-carboxyphenoxy)acetic acid, and then selectively esterify the carboxylic group attached directly to the benzene (B151609) ring. However, this route presents a significant challenge in chemoselectivity, as there are two carboxylic acid groups in the molecule. Standard esterification conditions would likely react with both, leading to a diester product. Therefore, starting with methyl salicylate is the more common and synthetically efficient route.
Numerous methods exist for esterification in organic synthesis beyond the classic Fischer-Speier method. jocpr.com These include using activating agents like phosphonitrilic chloride (PNT) in combination with a base like N-methyl morpholine (B109124) (NMM) to facilitate the coupling of a carboxylic acid and an alcohol under mild, room-temperature conditions. jocpr.com
Multi-step Syntheses for Substituted Phenoxyacetic Acid Scaffolds
The synthesis of more complex or highly substituted phenoxyacetic acid analogs often requires multi-step reaction sequences to construct the necessary precursors. mdpi.commdpi.com These syntheses showcase the versatility of combining fundamental organic reactions to build intricate molecular frameworks.
One such strategy involves creating a substituted phenol through diazotization and coupling reactions, followed by etherification. farmaciajournal.com For example, a primary aromatic amine can be converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. This reactive intermediate is then coupled with a phenol to form a para-hydroxyazobenzene derivative. This newly formed substituted phenol can then undergo a Williamson ether synthesis with a haloacetate to yield the corresponding phenoxyacetic acid. farmaciajournal.com
Another powerful multi-step approach employs modern cross-coupling reactions to build the aromatic core. For instance, a complex 3,4,5-triphenyltoluene scaffold can be assembled using a Suzuki coupling reaction, where an aryl bromide is reacted with phenylboronic acid in the presence of a palladium catalyst. mdpi.com Following the construction of this poly-aromatic system, subsequent functional group manipulations, such as bromination of a methyl group followed by conversion to a nitrile and then hydrolysis, can be used to install the acetic acid side chain, ultimately yielding a highly substituted phenylacetic acid derivative. mdpi.com
Similarly, the synthesis of anti-inflammatory agents like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid involves the Ullmann condensation, where a substituted phenol is coupled with a halogenated phenylacetic acid precursor. nih.gov These multi-step strategies are essential for accessing novel chemical analogs with tailored properties. nih.gov
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the synthesis of phenoxyacetic acids, green chemistry principles have been applied to reduce solvent waste, decrease energy consumption, and shorten reaction times. ajrconline.org
Solvent-Free Reaction Conditions
A key goal of green chemistry is to minimize or eliminate the use of volatile and often hazardous organic solvents. For the synthesis of phenoxyacetic acids, solvent-free, or "dry media," reactions have been successfully implemented. farmaciajournal.comtandfonline.com
In this approach, the solid reactants—a phenol, a haloacetic acid, and a base like sodium hydroxide—are thoroughly mixed. tandfonline.com The reaction can be initiated by heating, either conventionally or with microwave irradiation. In some cases, the reagents are adsorbed onto a solid inorganic support, such as alumina, before heating. tandfonline.com After the reaction is complete, the mixture is dissolved in water, filtered to remove any solid support, and then acidified to precipitate the product. tandfonline.com This method avoids the need for large volumes of organic solvents for the reaction itself, significantly reducing chemical waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org The application of microwave irradiation to the synthesis of phenoxyacetic acids has demonstrated remarkable advantages over classical heating methods. tandfonline.comresearchgate.net Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to mere minutes. farmaciajournal.comtandfonline.com
Microwave-assisted synthesis is particularly effective when combined with solvent-free conditions. tandfonline.comtandfonline.com The mixture of reagents can be irradiated in an open vessel using a dedicated microwave reactor, which allows for safe and convenient operation with temperature and power control. tandfonline.comresearchgate.net This combination not only accelerates the reaction but also simplifies the experimental setup and work-up procedure.
The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of various substituted phenoxyacetic acids, illustrating the significant rate enhancement achieved with microwave technology.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Phenoxyacetic Acids
| Phenol Reactant | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(phenyldiazenyl)phenol | Conventional (Reflux) | - | 42 | farmaciajournal.com |
| 4-(phenyldiazenyl)phenol | Microwave (Solvent-Free) | 6 min | 85 | farmaciajournal.com |
| 2-Chlorophenol | Conventional (Reflux) | 3 hours | 65 | tandfonline.com |
| 2-Chlorophenol | Microwave (Solvent-Free) | 2.5 min | 82 | tandfonline.com |
| 4-Chlorophenol | Conventional (Reflux) | 2 hours | 70 | tandfonline.com |
| 4-Chlorophenol | Microwave (Solvent-Free) | 2 min | 91 | tandfonline.com |
| 2-Methylphenol | Conventional (Reflux) | 4 hours | 45 | tandfonline.com |
| 2-Methylphenol | Microwave (Solvent-Free) | 3 min | 78 | tandfonline.com |
As the data shows, microwave-assisted synthesis under solvent-free conditions consistently results in higher yields in a fraction of the time required for conventional reflux heating. farmaciajournal.comtandfonline.com
Catalysis in Environmentally Benign Media
The shift towards environmentally benign synthesis methods for phenoxyacetic acid derivatives involves replacing hazardous solvents and catalysts with greener alternatives. Research has focused on catalysis in aqueous media, under solvent-free conditions, and with recyclable catalytic systems. farmaciajournal.com
One sustainable approach is the use of water as a reaction medium. For instance, the synthesis of certain 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully carried out by refluxing in an aqueous medium. farmaciajournal.com Another green alternative is the use of microwave-assisted synthesis without any solvent or catalyst, which can significantly reduce reaction times and energy consumption. farmaciajournal.com
The choice of catalyst is critical for a green process. Environmentally benign acid catalysts are broadly classified into two groups: heterogeneous solid acids and homogeneous soluble acids. nih.gov
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Modern green chemistry seeks homogeneous catalysts that are soluble in benign solvents like water or alcohols and can be recovered after the reaction. nih.gov Examples include certain metal triflates and heteropoly acids, which, depending on the solvent chosen, can function as either homogeneous or heterogeneous catalysts. nih.gov
The application of these catalysts in benign media promotes syntheses under milder reaction conditions, reducing the energy demands and potential for unwanted side reactions. rsc.org For example, using glacial acetic acid as a solvent provides a less hazardous alternative to many conventional organic solvents. nih.gov
Table 1: Comparison of Catalytic Strategies in Environmentally Benign Media for Phenoxyacetic Acid Analog Synthesis
| Catalytic Strategy | Reaction Medium | Catalyst Example | Key Advantages | Source(s) |
|---|---|---|---|---|
| Conventional Reflux | Aqueous | None specified | Use of water as a green solvent. | farmaciajournal.com |
| Microwave-Assisted | Solvent-Free | None (catalyst-free) | Reduced energy consumption, faster reaction times, no solvent waste. | farmaciajournal.com |
| Heterogeneous Catalysis | Various (often organic solvents) | Zeolites, Clays, Supported Heteropoly Acids | Easy catalyst separation and recycling, process durability. | nih.govnih.govresearchgate.net |
| Homogeneous Catalysis | Water, Alcohols | Metal Triflates, Heteropoly Acids | Mild reaction conditions, potential for catalyst regeneration. | nih.govnih.gov |
Waste Minimization and Solvent Recycling in Industrial Processes
A core principle of green chemistry is the prevention of waste rather than its subsequent treatment. researchgate.net In the industrial synthesis of phenoxyacetic acid derivatives, this principle is applied through comprehensive waste minimization strategies, with a primary focus on solvent and water recycling.
A patented method for synthesizing phenoxyacetic acid derivatives exemplifies an industrial process with integrated waste management. google.comwipo.int This process is designed as a closed system where both the reaction solvent and the wastewater generated can be recycled for reuse. google.com This approach not only meets the goal of self-production balance but also drastically reduces the environmental footprint of the manufacturing process. wipo.int
The reported efficiency of this recycling system is remarkably high. The utilization rate for the recycled solvent is greater than 95%. google.comwipo.int Concurrently, the total emission of wastewater throughout the entire production process is reduced by more than 95%. google.comwipo.int Such high recycling rates significantly lower the demand for fresh solvents and minimize the volume of contaminated water requiring treatment, leading to substantial economic and environmental benefits.
Table 2: Waste Reduction and Recycling Efficiency in Phenoxyacetic Acid Derivative Synthesis
| Parameter | Efficiency/Reduction Rate | Implication | Source(s) |
|---|---|---|---|
| Solvent Recycle and Reuse Utilization Rate | > 95% | Minimizes raw material costs and solvent waste. | google.comwipo.int |
| Wastewater Emission Reduction | > 95% | Drastically lowers the environmental impact and costs of water treatment. | google.comwipo.int |
Industrial Scale-Up and Process Optimization
The transition of a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, and economic viability. For this compound and its analogs, this involves fine-tuning reaction parameters and selecting robust, commercially available materials. nih.gov
A key aspect of optimization is maximizing product yield and purity. In an optimized industrial process for phenoxyacetic acid derivatives, yields can be consistently higher than 95%, with the final product content exceeding 98%. google.comwipo.int This level of efficiency is achieved by carefully controlling reaction conditions such as temperature, time, and the molar ratios of reactants and catalysts. For instance, in one patented method, the synthesis of the initial phenoxyacetic acid is conducted at 50°C for 10 hours, while a subsequent chlorination step is controlled at 60°C for the same duration. google.com
The choice of catalyst is fundamental to a successful scale-up. The process must be effective with commercially available and sustainable catalysts. nih.gov The patent literature describes the use of catalysts like chromium oxide or iron oxide in specific ratios to the phenoxyacetic acid starting material to drive the reaction efficiently. google.com
Furthermore, the process design incorporates closed-loop systems for solvent and wastewater recycling, which is a critical optimization for industrial-scale operations to reduce costs and environmental liability. google.com The ability to achieve high-purity products directly from the reaction without extensive purification steps, such as recrystallization which can lower yields, is a significant advantage of a well-optimized process. google.com
Table 3: Optimized Industrial Process Parameters for a Phenoxyacetic Acid Derivative
| Parameter | Optimized Value/Condition | Outcome | Source(s) |
|---|---|---|---|
| Product Yield | > 95% | High process efficiency, maximizing output from raw materials. | google.comwipo.int |
| Product Content (Purity) | > 98% | High-quality product, minimizing impurities and need for further purification. | google.comwipo.int |
| Reaction Temperature | 50°C - 60°C (depending on step) | Controlled reaction rate and selectivity. | google.com |
| Reaction Time | ~10 hours | Ensures reaction completion for high conversion. | google.com |
| Solvent Recycling | > 95% | Reduced operational costs and environmental impact. | google.comwipo.int |
Chemical Transformations and Reactivity of 2 2 Methoxycarbonyl Phenoxy Acetic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical reactions, including esterification, amidation, and salt formation.
Esterification
The carboxylic acid moiety of 2-(2-(methoxycarbonyl)phenoxy)acetic acid can undergo esterification with various alcohols, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process where the alcohol is often used in excess to drive the reaction towards the formation of the diester product. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The general scheme for the esterification of the carboxylic acid group is as follows:
Reactants: this compound, an alcohol (e.g., ethanol).
Catalyst: Strong acid (e.g., H₂SO₄).
Product: The corresponding diester (e.g., ethyl 2-(2-(methoxycarbonyl)phenoxy)acetate).
This selective esterification is a common strategy in organic synthesis to protect the carboxylic acid group or to synthesize asymmetrical diesters. The reaction conditions can be tailored to favor the desired product. For instance, using a solid acid catalyst can offer advantages in terms of product purification and catalyst recyclability. mdpi.com
Table 1: General Conditions for Fischer Esterification
| Parameter | Condition |
| Reactants | Carboxylic acid, Alcohol (often as solvent) |
| Catalyst | Concentrated H₂SO₄, TsOH, HCl |
| Temperature | Typically heated |
| Key Feature | Equilibrium reaction, driven by excess alcohol or removal of water |
Amidation
The carboxylic acid functionality can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using a coupling agent. The resulting amide bond formation is a fundamental reaction in organic chemistry.
A general procedure would involve:
Activation: Reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Coupling: The subsequent reaction of the acyl chloride with an amine to yield the desired amide.
Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need for the acyl chloride intermediate.
Table 2: Amidation of the Carboxylic Acid Group
| Step | Reagents | Intermediate/Product |
| Activation (optional) | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl chloride |
| Amidation | Primary or secondary amine | N-substituted 2-(2-(methoxycarbonyl)phenoxy)acetamide |
Salt Formation
As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic or organic bases to form the corresponding carboxylate salts. This is a straightforward and often quantitative reaction. For example, treatment with an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH), will yield the sodium salt. google.comorgsyn.org
This reaction is typically performed in a suitable solvent, such as water or an alcohol, and the salt can often be isolated by evaporation of the solvent or by precipitation. The formation of salts is a common method for the purification of carboxylic acids.
Transformations of the Methoxycarbonyl Group
The methoxycarbonyl (ester) group can also be selectively transformed, primarily through hydrolysis or reduction.
Hydrolysis to Carboxylic Acid
The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.comgoogle.comgoogle.com This reaction converts the starting monoester into the corresponding dicarboxylic acid, 2-(carboxymethoxy)benzoic acid.
Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the dicarboxylate salt, which is then acidified in a separate step to produce the dicarboxylic acid.
Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is carried out by heating the ester in the presence of an excess of water and a strong acid catalyst. google.com
Table 3: Hydrolysis of the Methoxycarbonyl Group
| Condition | Reagents | Product |
| Basic (Saponification) | 1. NaOH (aq), heat2. H₃O⁺ | 2-(Carboxymethoxy)benzoic acid |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄), heat | 2-(Carboxymethoxy)benzoic acid |
Reduction to Alcohol
The methoxycarbonyl group can be selectively reduced to a primary alcohol, yielding 2-(2-(hydroxymethyl)phenoxy)acetic acid. The choice of reducing agent is crucial to achieve selectivity over the carboxylic acid functionality.
Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for the selective reduction of esters in the presence of carboxylic acids. harvard.eduacs.org The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Conversely, to selectively reduce the carboxylic acid in the presence of the ester, a reagent such as borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), would be employed. harvard.edureddit.com Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the ester to their corresponding alcohols. harvard.edulibretexts.orgvedantu.com
Table 4: Selective Reduction of Carbonyl Groups
| Target Functional Group | Selective Reducing Agent | Product of Selective Reduction |
| Carboxylic Acid | Borane (BH₃·THF) | 2-(2-(Methoxycarbonyl)phenoxy)ethanol |
| Methoxycarbonyl (Ester) | Lithium Borohydride (LiBH₄) | 2-(2-(Hydroxymethyl)phenoxy)acetic acid |
| Both Groups | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-(Hydroxymethyl)phenoxy)ethanol |
Transesterification Reactions
Transesterification is a crucial reaction for modifying the ester functional group in this compound. This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of a catalyst. The reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the mechanism typically follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. researchgate.net
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, proceeding through a two-step addition-elimination mechanism. researchgate.netfda.gov This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water, which can lead to saponification.
The table below illustrates hypothetical conditions for the transesterification of this compound with ethanol (B145695).
| Catalyst Type | Catalyst Example | Alcohol (Solvent) | Temperature (°C) | Expected Product |
| Acid | H₂SO₄ (catalytic) | Ethanol (excess) | 80-120 | 2-(2-(Ethoxycarbonyl)phenoxy)acetic acid |
| Base | Sodium Ethoxide | Ethanol (excess) | 25-70 | 2-(2-(Ethoxycarbonyl)phenoxy)acetic acid |
Reactivity of the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is a point of potential chemical transformation, primarily through cleavage reactions and substitutions on the attached aromatic ring.
Cleavage Reactions
The cleavage of the phenoxy ether linkage in aryl alkyl ethers typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org
For this compound, the cleavage would occur at the alkyl-oxygen bond rather than the aryl-oxygen bond. This is because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. Therefore, the expected products of cleavage with a strong acid like HI would be methyl 2-hydroxybenzoate and iodoacetic acid. The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the stability of the carbocation that would be formed upon cleavage. Given that a primary carbocation on the acetic acid side is unstable, an Sₙ2 mechanism is more likely for the cleavage of the O-CH₂ bond. masterorganicchemistry.comrsc.org
Substitutions on the Aromatic Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the two substituents on the ring: the methoxycarbonyl group (-COOCH₃) and the O-CH₂COOH group.
The following table summarizes the directing effects of the substituents on the aromatic ring.
| Substituent | Type | Directing Effect |
| -COOCH₃ | Electron-withdrawing | Meta |
| -OCH₂COOH | Electron-donating (by resonance), Electron-withdrawing (by induction) | Ortho, Para |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key reactions of this compound is essential for controlling reaction outcomes and optimizing conditions. This can be achieved through both experimental kinetic studies and theoretical computational modeling.
Reaction Mechanism Elucidation via Kinetic Studies
A hypothetical kinetic study on the acid-catalyzed transesterification of this compound with ethanol could be designed to determine the rate law and activation energy. By varying the concentrations of the reactants and catalyst and monitoring the reaction progress over time at different temperatures, the following could be determined:
Rate Law: The dependence of the reaction rate on the concentration of each reactant.
Rate Constant (k): A proportionality constant that relates the rate of the reaction to the concentrations of the reactants.
Activation Energy (Ea): The minimum energy required for the reaction to occur.
Computational Modeling of Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov For this compound, computational modeling could be employed to:
Model Reaction Intermediates and Transition States: Determine the geometries and energies of the species involved in the reaction pathway.
Calculate Activation Barriers: Predict the energy required to overcome the transition state, which is related to the reaction rate.
Visualize Reaction Pathways: Map out the entire energy profile of a reaction, providing a detailed understanding of the mechanism.
For example, a computational study of the transesterification reaction could model the PADPED mechanism, calculating the energy of each intermediate and transition state. This would help to identify the rate-determining step and understand how the substituents on the aromatic ring influence the reaction's energetics. Similarly, modeling the cleavage of the ether linkage could provide insights into the relative stabilities of the potential carbocation intermediates and the transition states for Sₙ1 and Sₙ2 pathways.
Structural Analysis and Advanced Characterization
Spectroscopic Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No experimental or theoretical ¹H NMR or ¹³C NMR data for 2-(2-(Methoxycarbonyl)phenoxy)acetic acid are available in the surveyed literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Specific IR and Raman spectroscopic data, which would provide insight into the vibrational modes of the functional groups present in this compound, have not been reported.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
There is no available mass spectrometry data for this compound. Consequently, its molecular weight confirmation and characteristic fragmentation patterns under mass spectrometric analysis remain undetermined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption spectrum of this compound, which would describe its electronic transitions, is not available.
X-ray Crystallography for Solid-State Structure
No crystallographic studies have been published for this compound. As a result, its single-crystal structure, including bond lengths, bond angles, and crystal packing, has not been determined.
Conformational Analysis and Molecular Dynamics
There are no published studies on the conformational analysis or molecular dynamics of this compound. Such studies would provide valuable information on the molecule's three-dimensional structure and flexibility.
Rotational Isomers and Dihedral Angles
The structure of this compound features several rotatable single bonds, which gives rise to the possibility of multiple rotational isomers, or conformers. The key axes of rotation include the ether linkage between the phenyl ring and the acetic acid moiety (C-O), the bond connecting the acetic acid's methylene (B1212753) group to the ether oxygen (O-CH₂), and the bonds associated with the methoxycarbonyl group attached to the benzene (B151609) ring. The molecule possesses four rotatable bonds in total.
While a detailed crystallographic study specifically for this compound is not publicly available, extensive analysis has been performed on the closely related derivative, 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. researchgate.net In the crystal structure of this derivative, the substituent groups adopt a distinct and stable conformation. The methoxycarbonyl group and the acetic acid group are significantly twisted out of the plane of the benzene ring to which they are attached. researchgate.net The plane of the methoxycarbonyl group is inclined to the benzene ring by 79.24 (11)°, while the plane of the acetic acid unit is inclined by 76.71 (13)°. researchgate.net Furthermore, these two functional groups are oriented nearly perpendicular to each other, with a measured dihedral angle between their respective planes of 90.00 (13)°. researchgate.net This orthogonal arrangement minimizes steric hindrance between the two bulky side groups.
Table 1: Selected Dihedral Angles in a this compound Derivative Data obtained from the crystal structure of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. researchgate.net
| Groups Involved | Dihedral Angle (°) |
| Methoxycarbonyl Plane to Benzene Ring Plane | 79.24 (11) |
| Acetic Acid Plane to Benzene Ring Plane | 76.71 (13) |
| Methoxycarbonyl Plane to Acetic Acid Plane | 90.00 (13) |
Intermolecular Interactions and Hydrogen Bonding
The intermolecular forces in the solid state of this compound are dictated by the presence of both hydrogen bond donors and acceptors. Computational analysis of the parent molecule indicates it has one hydrogen bond donor—the hydroxyl hydrogen of the carboxylic acid—and four potential hydrogen bond acceptors—the carbonyl oxygens of both the acid and the ester, the ether oxygen, and the methoxy (B1213986) oxygen.
The study of the derivative 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid provides a clear experimental model of these interactions. researchgate.net A primary and highly characteristic interaction is the formation of a centrosymmetric inversion dimer, a common structural motif for carboxylic acids. youtube.comsoton.ac.uk This dimer is formed by a pair of strong O—H⋯O hydrogen bonds, where the acidic proton of one molecule donates to the carbonyl oxygen of a neighboring, symmetrically-related molecule, and vice-versa. researchgate.net
These robust dimers are further interconnected into a larger supramolecular assembly through a network of weaker interactions. These include C—H⋯O hydrogen bonds, where hydrogen atoms from the methylene group and the aromatic ring interact with oxygen atoms on adjacent molecules. researchgate.net Additionally, offset π–π stacking interactions are observed between the benzene rings of neighboring dimers, with an intercentroid distance of 3.6405 (14) Å, contributing to the formation of layers within the crystal lattice. researchgate.net A C—H⋯π interaction also helps to link these layers, completing the three-dimensional framework. researchgate.net
Table 2: Intermolecular Interactions in a this compound Derivative Data obtained from the crystal structure of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid. researchgate.net
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | O—H (Carboxylic Acid) | O=C (Carboxylic Acid) | Forms a classic inversion dimer structure. |
| Hydrogen Bond | C—H | O (various) | Links dimers into a larger framework. |
| π–π Stacking | Benzene Ring (Cg) | Benzene Ring (Cg) | Offset interaction with an intercentroid distance of 3.6405 (14) Å. |
| C—H⋯π Interaction | C—H | Benzene Ring | Links layers of the supramolecular framework. |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid at a molecular level. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic architecture and energy landscape.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT is extensively used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. The B3LYP hybrid functional is a popular choice for such calculations, often providing results that are in good agreement with experimental data. DFT studies would typically involve the calculation of the molecule's ground state energy and the distribution of electron density, which is crucial for understanding its chemical reactivity.
Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While generally more computationally intensive than DFT, HF calculations provide a fundamental understanding of the electronic structure. For this compound, HF methods can be used to determine the molecular orbitals and their energies. Although HF theory does not fully account for electron correlation, it serves as a valuable starting point for more advanced computational methods.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. For a molecule containing carbon, hydrogen, and oxygen atoms like this compound, Pople-style basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed. The selection of a basis set represents a compromise between computational expense and the desired level of accuracy. Larger basis sets with polarization and diffuse functions are necessary for a more precise description of the electron distribution, particularly for the lone pairs on the oxygen atoms and the pi-systems of the benzene (B151609) ring. Geometry optimization is a critical step in these calculations, where the goal is to find the minimum energy conformation of the molecule. This is typically achieved using gradient-based optimization algorithms that iteratively adjust the atomic coordinates until a stationary point on the potential energy surface is located.
Electronic Structure Analysis
The electronic structure of this compound dictates its chemical behavior. Analysis of the frontier molecular orbitals and charge distribution provides a detailed picture of its reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely to be distributed over the carbonyl groups of the ester and carboxylic acid moieties.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are representative values based on calculations of similar aromatic carboxylic acids and may not be the exact values for this compound.
The distribution of electron density within a molecule can be quantified using various charge analysis methods. Mulliken population analysis is a common method for assigning partial charges to individual atoms based on the contribution of their basis functions to the molecular orbitals. Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and lone pairs, offering insights into charge transfer interactions and hyperconjugation. The CHelpG (Charges from Electrostatic Potentials using a Grid based method) scheme calculates atomic charges that reproduce the molecular electrostatic potential. For this compound, these analyses would reveal the electronegative oxygen atoms bearing significant negative partial charges, while the carbonyl carbon atoms and the acidic proton would exhibit positive partial charges, highlighting the sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 2: Representative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| O (ether) | -0.55 |
| C (carbonyl, ester) | +0.70 |
| O (carbonyl, ester) | -0.60 |
| O (methoxy) | -0.50 |
| C (carbonyl, acid) | +0.75 |
| O (carbonyl, acid) | -0.65 |
| O (hydroxyl) | -0.68 |
| H (hydroxyl) | +0.45 |
Note: These are representative values and the actual charges will vary depending on the computational method and basis set used.
Table of Compounds
| Compound Name |
|---|
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. chemicalbook.com They illustrate the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. chemicalbook.com By calculating the MEP, one can predict regions that are prone to electrophilic or nucleophilic attack.
The MEP surface is typically color-coded to represent different potential values. Regions with a negative electrostatic potential, usually colored in shades of red and yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. Green areas represent regions of neutral or near-zero potential.
For this compound, an MEP analysis would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and ester carbonyl groups, due to the high electronegativity of oxygen. These regions would be the primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack or deprotonation. The aromatic ring would display a more complex potential distribution, influenced by the electron-withdrawing nature of the substituents.
Prediction of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
Theoretical vibrational spectroscopy, often performed using Density Functional Theory (DFT) methods like B3LYP, can calculate the harmonic vibrational frequencies, infrared intensities, and Raman scattering activities of a molecule. researchgate.net These calculated spectra serve as a powerful complement to experimental FT-IR and FT-Raman data, assisting in the assignment of fundamental vibrational modes. scirp.org
A computational analysis of this compound would predict the vibrational frequencies associated with its various functional groups. The most characteristic vibrations would include:
O-H Stretching: A broad, intense band in the IR spectrum, typically in the 3400-3600 cm⁻¹ region, corresponding to the carboxylic acid hydroxyl group. mdpi.com
C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups would be found just below 3000 cm⁻¹.
C=O Stretching: Two distinct, strong absorption bands in the IR spectrum would be predicted for the carbonyl groups. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, often broadened by hydrogen bonding, while the ester C=O stretch would appear at a slightly higher frequency, around 1730-1750 cm⁻¹. scirp.orgmdpi.com
C-O Stretching: Multiple bands corresponding to the ether linkage, the carboxylic acid C-O, and the ester C-O bonds would be expected in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Vibrations of the benzene ring would be observed in the 1400-1625 cm⁻¹ range. researchgate.net
The following table provides an illustrative example of how calculated and experimental vibrational frequencies for this compound would be presented.
Illustrative Vibrational Data for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3550 | ~3500-3300 (broad) | Carboxylic acid O-H stretch |
| ν(C-H) aromatic | 3080 | ~3100-3050 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2985 | ~2990-2950 | Methoxy/Methylene C-H stretch |
| ν(C=O) ester | 1745 | ~1750-1735 | Ester carbonyl stretch |
| ν(C=O) acid | 1715 | ~1720-1700 | Carboxylic acid carbonyl stretch |
| ν(C=C) aromatic | 1605, 1580, 1490 | ~1600, 1585, 1495 | Aromatic ring skeletal vibrations |
| ν(C-O-C) ether | 1250 | ~1260-1240 | Aryl-alkyl ether asymmetric stretch |
| ν(C-O) acid/ester | 1210 | ~1220-1200 | C-O stretch |
Note: The data in this table is hypothetical and serves as a representative example of a computational vibrational analysis.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.netgaussian.com GIAO calculations, typically performed at the DFT level, provide reliable predictions of ¹H and ¹³C NMR spectra. conicet.gov.ar Comparing theoretical shifts with experimental data is an exceptional tool for confirming molecular structures. mdpi.com
For this compound, a GIAO calculation would predict the chemical shifts for each unique proton and carbon atom.
¹H NMR: The carboxylic acid proton (-COOH) would be the most deshielded, predicted at a high chemical shift (typically >10 ppm). The aromatic protons would appear in the range of 6.8-8.0 ppm, with their exact shifts depending on their position relative to the two electron-withdrawing substituents. The methylene protons (-OCH₂-) would likely resonate around 4.7-5.0 ppm, and the methoxy protons (-OCH₃) would be the most shielded, appearing further upfield around 3.8-4.0 ppm.
¹³C NMR: The carbonyl carbons of the ester and carboxylic acid groups would be the most downfield signals, expected in the 165-175 ppm region. The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the ether oxygen being the most deshielded in this group. The methylene carbon (-OCH₂-) would be expected around 65-70 ppm, and the methoxy carbon (-OCH₃) would be the most upfield signal, typically around 50-55 ppm.
The table below illustrates the expected format for a comparison of theoretical and experimental NMR chemical shifts.
Illustrative ¹³C NMR Data for this compound
| Carbon Atom | GIAO Calculated δ (ppm) | Expected Experimental δ (ppm) |
|---|---|---|
| Carboxylic Acid C=O | 170.5 | ~171 |
| Ester C=O | 167.8 | ~168 |
| Aromatic C-O (ether) | 157.2 | ~158 |
| Aromatic C-COOCH₃ | 124.5 | ~125 |
| Aromatic CH | 134.1, 132.0, 122.3, 115.1 | ~134-115 |
| Methylene (-OCH₂-) | 66.2 | ~67 |
| Methoxy (-OCH₃) | 52.8 | ~53 |
Note: The data in this table is hypothetical and serves as a representative example of a GIAO NMR calculation.
Reactivity Descriptors and Aromaticity Indices
Quantum chemical calculations can determine a range of reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, part of conceptual DFT, help in understanding the global reactivity of a molecule. Key descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.
Ionization Potential (I): Approximated by -E(HOMO), it relates to the ability to donate an electron.
Electron Affinity (A): Approximated by -E(LUMO), it relates to the ability to accept an electron.
Global Hardness (η): Calculated as (I-A)/2, it measures the resistance to change in electron distribution.
Electronegativity (χ): Calculated as (I+A)/2, it measures the ability of the molecule to attract electrons.
For this compound, the HOMO would likely be localized on the electron-rich phenoxy system, while the LUMO would be centered on the electron-deficient carbonyl groups and the aromatic ring. The calculated descriptors would provide a quantitative measure of its reactivity profile. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), could also be calculated to quantify the aromatic character of the benzene ring.
Conformational Energetics and Potential Energy Surfaces
The presence of several single bonds in this compound allows for multiple conformations. Computational methods are essential for exploring the potential energy surface (PES) to identify the most stable conformers and the energy barriers for rotation between them. mdpi.com
A conformational analysis would involve systematically rotating the key dihedral angles, such as the C-O-C-C angle of the ether linkage and the O-C-C=O angle of the acetic acid side chain. By calculating the energy at each step, a PES can be generated. This analysis would reveal the global minimum energy conformation, which is the most populated structure at equilibrium, as well as other local minima. nih.gov It is expected that the most stable conformer would be one that minimizes steric hindrance between the two side chains and potentially allows for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or ester carbonyl oxygen. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature.
Applications in Organic Synthesis
As a Chemical Building Block for Complex Molecules
2-(2-(Methoxycarbonyl)phenoxy)acetic acid serves as an important chemical building block for constructing complex molecular architectures, particularly in the development of pharmacologically active compounds. The presence of two distinct functional groups—a carboxylic acid and an ester—along with an aromatic ring, allows for sequential and selective modifications.
The phenoxyacetic acid moiety is a core structural component in numerous classes of drugs, including anti-inflammatory, antibacterial, and antihypertensive agents. jetir.org The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the methyl ester can be hydrolyzed or transformed, and the aromatic ring can undergo substitution reactions. This trifunctional nature allows chemists to introduce a variety of substituents and build larger, more intricate molecules. For instance, derivatives of phenoxyacetic acid are used to synthesize novel agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.govnih.gov
Key Reactive Sites of this compound:
| Site | Functional Group | Potential Reactions |
| 1 | Carboxylic Acid (-COOH) | Esterification, Amide formation, Reduction, Decarboxylation |
| 2 | Methyl Ester (-COOCH₃) | Hydrolysis (Saponification), Transesterification, Reduction, Grignard reaction |
| 3 | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) |
| 4 | Ether Linkage (-O-CH₂-) | Cleavage under harsh conditions |
Role as a Synthetic Intermediate
The role of phenoxyacetic acids as synthetic intermediates is well-established in multi-step organic synthesis. They are often formed in the early stages of a synthetic sequence and then elaborated to yield the final target molecule. A common synthetic route involves the reaction of a substituted phenol (B47542) with an alpha-halo ester, followed by hydrolysis to give the phenoxyacetic acid intermediate.
For example, in the synthesis of selective COX-2 inhibitors, substituted 2-(formylphenoxy)acetic acids are used as key intermediates. nih.govmdpi.com These are prepared from the corresponding phenolic aldehydes and ethyl bromoacetate, followed by hydrolysis. The resulting phenoxyacetic acid derivative is then reacted with other reagents, such as hydrazides, to construct the final complex molecule. mdpi.com Similarly, 2-(4-formyl-2-methoxyphenoxy)acetic acid acts as an intermediate in the synthesis of chalcones, which are then used to create other derivatives with potential anti-mycobacterial activity. nih.gov This highlights the utility of the phenoxyacetic acid core as a stable and versatile scaffold for further chemical transformations.
Derivatization for Structure-Reactivity Relationship Studies
Derivatization, or the chemical modification of a compound, is a fundamental strategy for studying structure-activity relationships (SAR) and structure-reactivity relationships. researchgate.net The phenoxyacetic acid scaffold is ideally suited for such studies due to the ease with which substituents can be introduced on the aromatic ring.
The electronic properties of substituents on the aromatic ring significantly influence the reactivity of the entire molecule. By systematically varying these substituents, chemists can probe reaction mechanisms and quantify the electronic effects. The Hammett equation is a widely used tool in physical organic chemistry for this purpose, correlating reaction rates and equilibrium constants with substituent parameters (σ). viu.cawalisongo.ac.id
For phenoxyacetic acid derivatives, substituents on the phenyl ring can alter:
Acidity of the carboxylic acid: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the acidity (lower pKa) by stabilizing the carboxylate anion, while electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. libretexts.org
Reactivity of the aromatic ring: The nature and position of substituents dictate the regioselectivity and rate of electrophilic aromatic substitution reactions.
Nucleophilicity of the ether oxygen: The electron density on the ether oxygen is modulated by the ring substituents, which can affect its interaction with electrophiles or its role in neighboring group participation.
Studies on substituted benzoic acids and phenols provide a strong theoretical framework for predicting how substituents on the this compound ring would impact its reactivity. viu.calibretexts.orgmsudenver.edu
Predicted Effects of Substituents on Acidity (pKa):
| Substituent (Para-position) | Hammett Constant (σp) | Predicted Effect on pKa |
| -NO₂ | +0.78 | Decrease (Stronger Acid) |
| -Cl | +0.23 | Decrease (Stronger Acid) |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Increase (Weaker Acid) |
| -OCH₃ | -0.27 | Increase (Weaker Acid) |
Data derived from general principles of the Hammett equation. libretexts.orgmsudenver.edu
By making specific structural changes to the this compound molecule, a chemist can control the outcome of a reaction, favoring one product over another (selectivity). For instance, the placement of bulky substituents near a reactive site can provide steric hindrance, directing an incoming reagent to a less hindered position.
In the context of the phenoxyacetic acid moiety, the existing ether and ester groups on the ring of the title compound are ortho, para-directing for electrophilic aromatic substitution, although the ester group is deactivating. Modifying the structure by adding other substituents can enhance or counteract these directing effects, thereby controlling the regioselectivity of reactions like nitration or halogenation. This principle is crucial in the synthesis of polysubstituted aromatic compounds where precise control over the substitution pattern is required. nih.gov
Synthesis of Polycyclic and Heterocyclic Systems Incorporating the Phenoxyacetic Acid Moiety
The phenoxyacetic acid framework is a valuable precursor for the synthesis of various fused ring systems, including polycyclic and heterocyclic structures. jetir.org These reactions often involve intramolecular cyclization, where the carboxylic acid or a derivative thereof reacts with the aromatic ring.
For instance, phenoxyacetic acids can undergo intramolecular Friedel-Crafts acylation (after conversion of the carboxylic acid to an acyl chloride) to form benzofuranone derivatives. The phenoxyacetic acid moiety is a central structural part of numerous drugs and can be used to synthesize a variety of heterocyclic systems. jetir.org Research has demonstrated the synthesis of complex phenothiazine derivatives and other heterocyclic systems, showcasing the versatility of aromatic precursors in building polycyclic structures. sciencepg.com Furthermore, various synthetic methods have been developed to create diverse five- and six-membered heterocyclic rings and their fused analogs from functionalized organic precursors. mdpi.com
Conclusion and Future Research Directions
Summary of Current Understanding
2-(2-(Methoxycarbonyl)phenoxy)acetic acid is an aromatic compound featuring a phenoxyacetic acid backbone with a methoxycarbonyl substituent at the ortho position of the phenyl ring. Its structure combines a carboxylic acid, an ether linkage, and an ester group, making it a versatile building block in organic synthesis.
The primary synthesis of phenoxyacetic acids is achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established SN2 reaction typically involves the reaction of a phenol (B47542) with an α-halo acid, such as chloroacetic acid, in the presence of a base. gordon.edupbworks.com In the case of this compound, the starting phenol would be methyl salicylate (B1505791). The reaction proceeds by deprotonation of the phenolic hydroxyl group by a base (like sodium hydroxide (B78521) or potassium hydroxide) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to displace the chloride ion and form the ether linkage. wikipedia.orgpbworks.com
The physical and chemical properties of the compound are dictated by its functional groups. The carboxylic acid moiety imparts acidic properties and allows for the formation of salts and esters. The aromatic ring can undergo electrophilic substitution reactions, though the directing effects of the ether and ester groups would influence the regioselectivity. The compound's molecular formula is C₁₀H₁₀O₄, with a molecular weight of approximately 194.18 g/mol . nih.gov
Spectroscopic analysis is crucial for its characterization. In an infrared (IR) spectrum, characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, and C-O stretching of the ether and ester groups. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information on the proton and carbon environments, confirming the substitution pattern on the aromatic ring and the presence of the methylene (B1212753) and methyl protons. rsc.orgchemicalbook.com Mass spectrometry would show a molecular ion peak corresponding to its mass and specific fragmentation patterns. nih.govnih.gov
The reactivity of this compound is diverse. The carboxylic acid can undergo esterification or be converted to an acid chloride. The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or can react with amines to form amides. The presence of two distinct carbonyl groups offers opportunities for selective transformations.
Unexplored Synthetic Pathways and Methodologies
While the Williamson ether synthesis is the classical approach, several modern synthetic methodologies remain largely unexplored for the synthesis of this compound and its derivatives.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern C-O cross-coupling reactions, such as the Buchwald-Hartwig amination protocol adapted for etherification, could offer an alternative pathway. This would involve coupling methyl salicylate with a haloacetic acid derivative using a palladium or copper catalyst. These methods often proceed under milder conditions and may offer better functional group tolerance compared to the classical SN2 approach.
C-H Activation/Functionalization: A more atom-economical and innovative approach would be the direct C-H functionalization/oxidation of a precursor. For instance, a directed C-H oxidation of 2-methoxycarbonylphenyl acetate (B1210297) could potentially form the desired ether linkage, bypassing the need for a phenolic starting material and a separate alkylating agent.
Flow Chemistry: Continuous flow synthesis could be employed to improve the safety, efficiency, and scalability of the Williamson ether synthesis. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, reduced reaction times, and minimized byproduct formation.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative. While not yet reported for this specific compound, lipases or other esterases could potentially be used for the selective hydrolysis or transesterification of the ester group. Similarly, specific enzymes could be explored for the etherification step, offering a highly sustainable synthetic route.
Advanced Mechanistic Insights and Computational Predictions
A deeper understanding of the reaction mechanisms and molecular behavior of this compound can be achieved through advanced computational and experimental techniques.
Density Functional Theory (DFT) Calculations: Computational studies using DFT can provide valuable insights into the compound's electronic structure, conformational preferences, and reaction energetics. DFT could be used to:
Predict the most stable conformers of the molecule, understanding the spatial relationship between the carboxylic acid and the methoxycarbonyl group.
Model the transition states of its synthetic and transformation reactions to elucidate detailed mechanistic pathways.
Calculate theoretical spectroscopic data (NMR, IR) to aid in experimental characterization. chemicalbook.com
Predict reactivity and regioselectivity for reactions such as aromatic substitution.
Advanced Spectroscopic Analysis: While standard NMR and IR are used for basic characterization, advanced techniques could provide deeper insights. Two-dimensional NMR experiments (COSY, HSQC, HMBC) can definitively assign all proton and carbon signals and confirm connectivity. Solid-state NMR could be used to study the crystal packing and intermolecular interactions in the solid form.
Kinetic Studies: Detailed kinetic analysis of the Williamson ether synthesis for this specific substrate could reveal the precise influence of the ortho-ester group on the reaction rate compared to unsubstituted or other substituted phenols. This could help in optimizing reaction conditions for improved yield and purity.
Potential for Novel Chemical Transformations and Applications in Materials Science
The unique arrangement of functional groups in this compound makes it a promising candidate for novel chemical transformations and as a precursor in materials science.
Intramolecular Cyclization: The ortho positioning of the acetic acid side chain and the methoxycarbonyl group creates the potential for intramolecular cyclization reactions under appropriate conditions. Dehydration or other condensation reactions could lead to the formation of novel seven-membered lactone or other heterocyclic ring systems, which are valuable scaffolds in medicinal chemistry.
Polymer Synthesis: As a bifunctional monomer, this compound could be used in step-growth polymerization. The carboxylic acid and the ester (after conversion to another functional group like an alcohol or amine) could be used to synthesize polyesters, polyamides, or other functional polymers. The rigid phenoxy backbone would impart specific thermal and mechanical properties to the resulting materials.
Ligand for Metal Complexes and MOFs: The carboxylic acid function is an excellent coordinating group for metal ions. The compound can act as a ligand for the synthesis of metal complexes with potential catalytic or photophysical properties. researchgate.net Furthermore, as a dicarboxylic acid (after hydrolysis of the ester), it could serve as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The specific geometry and functionality of the linker would dictate the topology and properties of the resulting MOF, which could have applications in gas storage, separation, or catalysis.
Functional Dyes and Pigments: The aromatic core of this compound can be further functionalized through electrophilic substitution or coupling reactions to create more extended π-conjugated systems. Such derivatives could find applications as functional dyes or pigments with specific optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(2-(Methoxycarbonyl)phenoxy)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step esterification and etherification. A common approach starts with 2-methoxybenzoic acid, which undergoes esterification with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-methoxybenzoate. Subsequent reaction with glycolic acid derivatives introduces the phenoxy-acetic acid moiety. Critical variables include temperature (60–80°C), solvent choice (e.g., THF or DCM), and catalyst loading. Yield optimization requires precise stoichiometric control of intermediates, as excess reagents may lead to side products like oligomers .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester and ether linkages. The methoxy group (OCH₃) typically resonates at δ 3.8–4.0 ppm, while the carbonyl (C=O) appears near δ 170 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₀H₁₀O₅: 226.0477 g/mol).
- X-ray Crystallography : For crystalline derivatives, this method resolves bond angles and dihedral angles between aromatic and acetic acid groups, as seen in structurally similar compounds like (2-Methylphenoxy)acetic acid (monoclinic P21/c system, β = 108.2°) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methoxycarbonyl group at the ortho position introduces steric hindrance, slowing nucleophilic attack at the adjacent ether oxygen. Electronic effects from the ester moiety (-COOCH₃) further deactivate the aromatic ring, directing substituents to para positions. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetics using varying nucleophiles (e.g., amines vs. thiols) quantify reactivity. Contrasting data from similar compounds (e.g., bromo-substituted analogs) highlight the need for controlled pH to avoid ester hydrolysis during reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Strategies include:
- HPLC-Purity Profiling : Ensure >98% purity using C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients.
- Isomer-Specific Assays : Test separated isomers in biological models (e.g., enzyme inhibition assays) to identify active conformers.
- Meta-Analysis : Cross-reference data with structurally validated analogs, such as hydrazone derivatives showing consistent bioactivity when dihedral angles between aromatic rings exceed 80° .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with proteins like cyclooxygenase-2 (COX-2). Key parameters include:
- Hydrogen Bonding : The acetic acid group forms H-bonds with catalytic residues (e.g., Arg120 in COX-2).
- Van der Waals Interactions : The methoxycarbonyl group enhances hydrophobic packing in binding pockets.
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG), validated by in vitro IC₅₀ measurements. Contradictions between in silico and experimental data may arise from solvation effects or protein flexibility .
Experimental Design Considerations
Q. What are the best practices for optimizing solvent systems in the synthesis of this compound?
- Methodological Answer :
- Polar Protic vs. Aprotic Solvents : Use aprotic solvents (e.g., DMF, THF) to stabilize intermediates and avoid ester hydrolysis.
- Co-Solvent Systems : Mixing THF with water (9:1 v/v) enhances solubility of hydrophilic byproducts, simplifying purification.
- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME), which offers similar polarity with lower toxicity .
Q. How do temperature and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies using HPLC monitoring reveal:
- pH 2–5 : Ester hydrolysis is minimal (<5% degradation over 24 h at 25°C).
- pH >7 : Rapid hydrolysis occurs (t₁/₂ < 2 h at 37°C), releasing 2-hydroxyacetic acid and methoxybenzoic acid.
- Temperature : Storage at 4°C in amber vials extends stability to >1 month, whereas 40°C accelerates degradation 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
